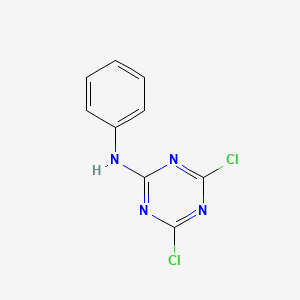

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

Vue d'ensemble

Description

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the triazine ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine can be synthesized through the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline. The reaction typically involves the following steps:

Reaction Setup: Cyanuric chloride is dissolved in an appropriate solvent such as acetone or dioxane.

Addition of Aniline: Aniline is added to the reaction mixture, and the reaction is carried out under controlled temperature conditions (usually between 0°C to 25°C).

Formation of Product: The reaction mixture is stirred for several hours, leading to the formation of this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in a shorter reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium carbonate, potassium carbonate, and various amines. The reactions are typically carried out in solvents like dioxane or acetone at temperatures ranging from 0°C to 80°C.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield various substituted triazine derivatives .

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicide Development

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is primarily recognized for its role as an active ingredient in herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing damage to crops. This property is crucial for sustainable farming practices as it helps maintain crop yields without extensive chemical use.

| Property | Details |

|---|---|

| Chemical Structure | Contains triazine core with chlorine substituents |

| Mechanism of Action | Inhibits specific biochemical pathways in target plants |

| Environmental Impact | Low toxicity to non-target organisms |

Pharmaceuticals

Potential Anticancer Agent

Research has shown that derivatives of this compound exhibit cytotoxic properties against cancer cells. For instance, studies have focused on its interaction with dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. Compounds derived from this triazine have demonstrated promising results in inhibiting the growth of non-small cell lung cancer (A549) cells.

| Study Focus | Findings |

|---|---|

| Target Enzyme | Dihydrofolate reductase |

| Cell Line Tested | A549 (non-small cell lung cancer) |

| IC50 Values | Ranged from 0.77 to 10.32 μM |

Disinfectant Formulation

In water treatment processes, this compound is utilized in the formulation of disinfectants aimed at eliminating harmful microorganisms. This application is critical for ensuring safe drinking water and maintaining public health standards.

| Parameter | Details |

|---|---|

| Microorganisms Targeted | Bacteria and protozoa |

| Efficacy Measurement | Reduction in microbial load |

Case Study 1: Herbicide Efficacy

A field trial conducted on soybean crops demonstrated that herbicides containing this compound effectively reduced weed biomass by over 80% compared to untreated controls while maintaining crop health.

Case Study 2: Anticancer Activity

In vitro studies on various triazine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against A549 cells with minimal toxicity to normal cells.

Mécanisme D'action

The mechanism of action of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine involves its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can disrupt essential biological processes, contributing to its antimicrobial and antiviral activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

- 4,6-Dichloro-N-benzyl-1,3,5-triazin-2-amine

- 4,6-Dichloro-N-(4-bromophenyl)-1,3,5-triazin-2-amine

Uniqueness

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity compared to other similar compounds .

Activité Biologique

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine is a member of the triazine family, known for its diverse biological activities. This compound has been studied for its antimicrobial properties and potential therapeutic applications in various diseases, particularly those involving enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2N4. The presence of chlorine substituents enhances its biological activity, particularly against microbial organisms.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N4 |

| Molecular Weight | 233.07 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The mechanism involves disrupting metabolic pathways in microbial cells.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 18 | |

| Staphylococcus aureus | 12 |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Potency

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cellular Effects : It influences cell signaling pathways and gene expression by interacting with various biomolecules.

- Antimicrobial Action : By disrupting metabolic processes in microbial cells, it leads to cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated potent activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in vitro. It was shown to significantly reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents .

Propriétés

IUPAC Name |

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACFASUHQGNXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274583 | |

| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-40-4 | |

| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.